4-Fluoro-4'-methyl-1,1'-biphenyl
Overview
Description
4-Fluoro-4'-methyl-1,1'-biphenyl (or 4FMBP) is a synthetic compound that has been studied extensively in the laboratory setting due to its unique properties and potential applications. This compound is characterized by its aromatic structure and the presence of a fluorine atom in the aromatic ring. 4FMBP is of particular interest due to its ability to act as a potent inhibitor of certain enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other compounds. This compound also shows promise as a potential therapeutic agent for the treatment of certain diseases. In
Scientific Research Applications
Molecular Structure of 4-Fluoro-4'-methyl-1,1'-biphenyl
- The molecular structure of this compound has been investigated through electron diffraction, revealing various structural parameters like bond lengths and angles. These findings contribute to a deeper understanding of the molecular structure of biphenyl derivatives (Zeitz, Oberhammer, & Häfelinger, 1977).
Synthesis Applications
Synthesis of (S)‐Flurbiprofen
- This compound has been utilized in the enantioselective synthesis of (S)-Flurbiprofen methyl ester. This application highlights its importance in the pharmaceutical industry for producing specific drug enantiomers (Harkness & Clarke, 2017).
Benzylic C-H Fluorination
- This compound plays a role in benzylic C-H fluorination, a method for synthesizing fluoromethylarenes. Such reactions are significant in developing molecules with applications in various fields, including medicinal chemistry (Kita, Shigetani, Kamata, & Hara, 2019).
Chemical Properties and Reactions
Regioselectivity in Fluorination
- The fluorination process of this compound has been studied to understand the regioselectivity of reactions involving N-F type reagents. Such research is crucial for optimizing chemical reactions for specific product outcomes (Zupan, Iskra, & Stavber, 1996).
Liquid Crystal Research
Antiferroelectric Phase Induction
- Research on fluoro-substituted biphenyl compounds, including this compound, has revealed their ability to induce antiferroelectric phases in liquid crystals. This is vital for the development of advanced materials in display technologies and other applications (Tykarska, Garbat, & Rejmer, 2011).
Analytical Chemistry Applications
Chiral Discrimination in Liquid Chromatography
- This compound derivatives have been used in studying chiral discrimination relevant to liquid chromatographic enantioseparation. This is important for separating and analyzing chiral compounds, which is essential in pharmaceuticals and other fields (Yashima, Yamamoto, & Okamoto, 1996).
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-4’-methyl-1,1’-biphenyl is the long chain free fatty acid (LCFA) receptor 4 (FFA4; previously G protein–coupled receptor 120, or GPR120) . This receptor plays a crucial role in mediating the body’s response to fatty acids and has been implicated in various physiological processes, including the regulation of energy balance, glucose homeostasis, and inflammation .
Mode of Action
4-Fluoro-4’-methyl-1,1’-biphenyl acts as a potent and selective agonist for the FFA4 receptor . It binds to the receptor and triggers a series of intracellular events, including the mobilization of calcium ions, recruitment of β-arrestin-1 and β-arrestin-2, and phosphorylation of extracellular signal-regulated kinase . The activation of the FFA4 receptor by this compound also results in rapid phosphorylation and internalization of the receptor .
Biochemical Pathways
The activation of the FFA4 receptor by 4-Fluoro-4’-methyl-1,1’-biphenyl affects several biochemical pathways. These include the stimulation of glucagon-like peptide-1 secretion from enteroendocrine cells, enhancement of glucose uptake in adipocytes, and inhibition of the release of proinflammatory mediators from macrophages . These effects suggest that the compound may have therapeutic potential for conditions such as type 2 diabetes and obesity .
Pharmacokinetics
The compound’s potent and selective action on the ffa4 receptor suggests that it may have good bioavailability and effective distribution within the body
Result of Action
The activation of the FFA4 receptor by 4-Fluoro-4’-methyl-1,1’-biphenyl has several molecular and cellular effects. These include the stimulation of calcium ion mobilization, recruitment of β-arrestin-1 and β-arrestin-2, and phosphorylation of extracellular signal-regulated kinase . These effects can lead to changes in cell signaling and function, potentially influencing physiological processes such as energy balance, glucose homeostasis, and inflammation .
properties
IUPAC Name |
1-fluoro-4-(4-methylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBJQQZPQJIGFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433381 | |
Record name | 4-Fluoro-4'-methyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72093-43-7 | |
Record name | 4-Fluoro-4'-methyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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